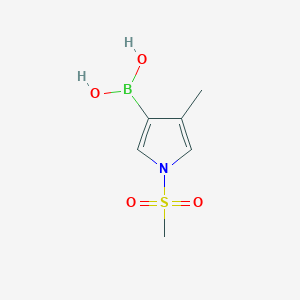
4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic Acid is a useful research compound. Its molecular formula is C6H10BNO4S and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-Methyl-1-(methylsulfonyl)pyrrole-3-boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by its ability to form reversible covalent bonds with diols, a property that is significant for its interactions with various biomolecules. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
The molecular formula of this compound is C6H10BNO4S, with a molecular weight of approximately 191.03 g/mol. The compound features a pyrrole ring substituted with a methylsulfonyl group, which enhances its reactivity and biological interactions compared to other similar compounds.
Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit notable anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has shown significant cytotoxic effects against breast cancer cell lines (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation.
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of proteasomal activity, leading to the accumulation of pro-apoptotic factors within the cells. This compound's ability to interact with specific proteins involved in cell cycle regulation further supports its role as a potential therapeutic agent.
Antioxidant Properties
In addition to its anticancer activity, this compound has been evaluated for its antioxidant properties. Studies have shown that it can effectively scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging tests, where it exhibited significant activity.
Comparative Biological Activity
To provide a clearer understanding of the biological activity of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Molecular Formula | Anticancer Activity (IC50) | Antioxidant Activity (DPPH IC50) |
|---|---|---|---|
| This compound | C₆H₁₀BNO₄S | 18.76 µg/mL | 0.14 µg/mL |
| 4-Isopropyl-1-(methylsulfonyl)pyrrole-3-boronic acid | C₈H₁₄BNO₄S | 22.30 µg/mL | 0.12 µg/mL |
| N-Methylpyrrole-2-boronic acid | C₅H₈BNO₂ | 25.00 µg/mL | 0.18 µg/mL |
Study on Anticancer Effects
A study published in a peer-reviewed journal highlighted the efficacy of this compound in inhibiting tumor growth in xenograft models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.
Study on Antioxidant Effects
Another investigation assessed the antioxidant properties of this compound using various models of oxidative stress. The findings revealed that it significantly reduced markers of oxidative damage in cellular systems, supporting its use as a protective agent against oxidative stress-related diseases.
Properties
Molecular Formula |
C6H10BNO4S |
|---|---|
Molecular Weight |
203.03 g/mol |
IUPAC Name |
(4-methyl-1-methylsulfonylpyrrol-3-yl)boronic acid |
InChI |
InChI=1S/C6H10BNO4S/c1-5-3-8(13(2,11)12)4-6(5)7(9)10/h3-4,9-10H,1-2H3 |
InChI Key |
AFCULBPIUWLVAQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN(C=C1C)S(=O)(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















